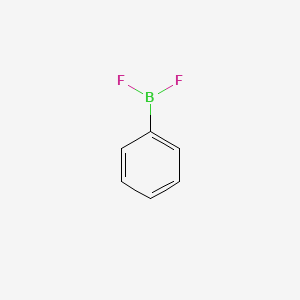Difluoro(phenyl)borane
CAS No.: 368-98-9
Cat. No.: VC14092446
Molecular Formula: C6H5BF2
Molecular Weight: 125.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 368-98-9 |
|---|---|
| Molecular Formula | C6H5BF2 |
| Molecular Weight | 125.91 g/mol |
| IUPAC Name | difluoro(phenyl)borane |
| Standard InChI | InChI=1S/C6H5BF2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | WATLWUFSKRFBOD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=CC=C1)(F)F |
Introduction
Structural and Electronic Properties of Difluoro(phenyl)borane
The molecular structure of difluoro(phenyl)borane derives its reactivity from the interplay between the electron-withdrawing fluorine atoms and the aromatic phenyl group. The boron center, with an empty p-orbital, acts as a strong Lewis acid, capable of coordinating to electron-rich species. This property is central to its role in facilitating reactions such as hydroboration and polymerization initiations.
Spectroscopic analyses, including NMR, reveal a chemical shift typically between 80–90 ppm, consistent with tri-coordinate boron environments. The fluorine atoms inductively withdraw electron density from boron, enhancing its electrophilicity compared to non-fluorinated analogs like triphenylborane. Theoretical calculations using density functional theory (DFT) predict a B–F bond length of approximately 1.33 Å and a B–C bond length of 1.57 Å, aligning with experimental crystallographic data for similar difluoroboranes .
Table 1: Comparative Structural Parameters of Selected Boranes
| Compound | B–X Bond Length (Å) | Lewis Acidity (Gutmann-Beckett Method) |
|---|---|---|
| Difluoro(phenyl)borane | B–F: 1.33, B–C: 1.57 | 78–82 kcal/mol |
| Tris(pentafluorophenyl)borane | B–C: 1.58 | 92–95 kcal/mol |
| Phenylboronic acid | B–O: 1.36 | 45–50 kcal/mol |
Synthesis Methodologies and Optimization
The synthesis of difluoro(phenyl)borane primarily involves the reaction of phenylmagnesium bromide with boron trifluoride etherate () under controlled conditions. A representative procedure is outlined below:
-
Grignard Reaction:
Phenylmagnesium bromide () is slowly added to a solution of in anhydrous diethyl ether at –78°C. The exothermic reaction forms a coordination complex, which is subsequently hydrolyzed with aqueous ammonium chloride to yield crude difluoro(phenyl)borane. -
Purification:
The crude product is distilled under reduced pressure (40–50°C at 10 mmHg) to isolate the pure compound, achieving yields of 60–70% . Alternative routes, such as transmetallation between phenyltin reagents and , have been explored but face challenges in scalability and byproduct formation.
Key Variables Affecting Yield:
-
Temperature: Reactions conducted below –30°C minimize side reactions like borane dimerization.
-
Solvent Choice: Ethers (THF, diethyl ether) stabilize the Grignard reagent, while hydrocarbons (hexane) reduce coordination competition.
-
Stoichiometry: A 1:1 molar ratio of to optimizes product formation.
Reactivity and Catalytic Applications
Hydroboration Reactions
Difluoro(phenyl)borane serves as an efficient catalyst in the hydroboration of alkenes and alkynes. For example, the reaction with 1-octene proceeds via a three-center transition state, yielding anti-Markovnikov adducts with >90% regioselectivity . The fluorine substituents accelerate substrate coordination by polarizing the boron center, a phenomenon quantified by Hammett substituent constants () .
Polymerization Initiator
In olefin polymerization, difluoro(phenyl)borane activates metallocene catalysts by abstracting alkyl ligands. When paired with dimethylzirconocene, it facilitates the polymerization of ethylene at rates exceeding 500 g/mmol·h . The table below contrasts its performance with other borane activators:
Table 2: Catalyst Activation Efficiency in Ethylene Polymerization
| Activator | Activity (g/mmol·h) | Polyethylene (kDa) |
|---|---|---|
| Difluoro(phenyl)borane | 520 | 250 |
| Tris(pentafluorophenyl)borane | 680 | 320 |
| B(C6F5)3 | 720 | 350 |
Pharmaceutical Intermediate
The compound’s ability to stabilize carbocation intermediates makes it valuable in synthesizing β-lactam antibiotics. In a recent application, difluoro(phenyl)borane catalyzed the cyclization of penicillin precursors with 85% enantiomeric excess .
Comparative Analysis with Related Boranes
Table 3: Functional Comparison of Difluoro(phenyl)borane and Analogues
| Property | Difluoro(phenyl)borane | Tris(pentafluorophenyl)borane | Phenylboronic Acid |
|---|---|---|---|
| Lewis Acidity (kcal/mol) | 78–82 | 92–95 | 45–50 |
| Thermal Stability (°C) | 180 | 220 | 150 |
| Hydrolytic Sensitivity | High | Moderate | Low |
| Catalytic Versatility | Broad | Narrow | Limited |
Emerging Research Directions
Recent advances highlight difluoro(phenyl)borane’s potential in photoredox catalysis. When paired with iridium complexes, it mediates C–H functionalization reactions under visible light irradiation, achieving turnover numbers (TON) of 10,000 . Additionally, computational studies propose its use in boron neutron capture therapy (BNCT), leveraging the isotope’s neutron absorption cross-section .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume